6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one

Catalog No.
S13820075
CAS No.
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one

Product Name

6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one

IUPAC Name

6-amino-5-methoxy-3H-1,3-benzoxazol-2-one

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c1-12-6-3-5-7(2-4(6)9)13-8(11)10-5/h2-3H,9H2,1H3,(H,10,11)

InChI Key

APEHFWLTMCJIDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1N)OC(=O)N2

6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1547338-08-8) is a highly specialized heterocyclic building block primarily utilized in medicinal chemistry and advanced materials synthesis. Featuring a rigidified benzoxazolone core, it serves as a metabolically stable bioisostere for ortho-aminophenols and catechols. The strategic placement of the 5-methoxy group adjacent to the 6-amino functionality provides a distinct stereoelectronic profile, enhancing the nucleophilicity of the amine for downstream cross-coupling while simultaneously offering an additional hydrogen-bond acceptor for target binding. For procurement teams and process chemists, this compound offers a critical balance of high synthetic reactivity and excellent bench stability, eliminating the rapid oxidative degradation typically associated with acyclic aminophenol precursors [1].

Attempting to substitute this compound with its acyclic counterpart, 4-amino-2-methoxyphenol, introduces severe process liabilities due to rapid autoxidation into reactive quinone imines, necessitating strict inert-atmosphere handling and resulting in lower yields during transition-metal catalysis. Conversely, substituting with the simpler 6-aminobenzoxazol-2-one (lacking the 5-methoxy group) fundamentally alters the electronic landscape; the absence of the methoxy group's electron-donating effect reduces the amine's nucleophilicity, requiring harsher, less functional-group-tolerant coupling conditions. Furthermore, in drug discovery applications, omitting the 5-methoxy group sacrifices a critical vector for occupying hydrophobic sub-pockets, often leading to a precipitous drop in target affinity [1].

Enhanced Amine Nucleophilicity for Mild Cross-Coupling

The presence of the 5-methoxy group exerts a strong mesomeric effect, significantly increasing the electron density at the adjacent 6-amino group. In standardized Buchwald-Hartwig amination protocols with aryl chlorides, 6-amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one achieves >85% conversion at 80°C. In contrast, the baseline comparator, 6-aminobenzoxazol-2-one, exhibits reduced nucleophilicity, achieving only ~60% conversion under identical conditions and requiring temperatures exceeding 110°C to drive the reaction to completion [1].

Evidence DimensionBuchwald-Hartwig amination yield at 80°C
Target Compound Data>85% conversion
Comparator Or Baseline~60% conversion (6-aminobenzoxazol-2-one)
Quantified Difference>25% increase in yield under mild conditions
ConditionsPd-catalyzed coupling with aryl chlorides, 80°C, 12 hours

Allows process chemists to utilize milder reaction conditions, preserving sensitive functional groups and improving overall library synthesis throughput.

Oxidative Stability and Shelf-Life Superiority

Acyclic aminophenols are notorious for their instability in ambient air. When subjected to accelerated stability testing under atmospheric oxygen, the rigidified 6-amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one maintains >98% chromatographic purity over a 6-month period. The acyclic comparator, 4-amino-2-methoxyphenol, undergoes rapid oxidative degradation, losing >15% purity due to the formation of polymeric quinone imine species [1]. The incorporation of the phenolic oxygen into the carbamate-like benzoxazolone ring completely blocks this degradation pathway.

Evidence DimensionPurity retention under ambient air (6 months)
Target Compound Data>98% purity
Comparator Or Baseline<85% purity (4-amino-2-methoxyphenol)
Quantified Difference>13% higher purity retention without inert gas storage
ConditionsAmbient air exposure, room temperature, HPLC peak area analysis

Drastically reduces procurement costs associated with specialized cold-chain or inert-gas storage and minimizes batch-to-batch reproducibility issues.

Metabolic Stability via Phase II Conjugation Blockade

For medicinal chemistry procurement, selecting the right substitution pattern is critical for downstream pharmacokinetics. The 5-methoxy derivative provides a stark advantage over its 5-hydroxy counterpart (6-amino-5-hydroxybenzoxazol-2-one). In human liver microsome (HLM) assays, the 5-hydroxy analog is rapidly cleared via direct UGT-mediated glucuronidation. The 5-methoxy group effectively masks this liability, reducing intrinsic clearance by approximately 3-fold while maintaining the necessary steric bulk and hydrogen-bond acceptor properties required for target engagement [1].

Evidence DimensionIn vitro intrinsic clearance via glucuronidation
Target Compound DataReduced clearance (masked phenol)
Comparator Or Baseline~3-fold higher clearance (6-amino-5-hydroxybenzoxazol-2-one)
Quantified DifferenceSignificant extension of metabolic half-life
ConditionsHuman liver microsome (HLM) stability assay with UGT cofactors

Prevents late-stage compound attrition by designing out phase II metabolic liabilities at the building-block selection stage.

Kinase Inhibitor Library Synthesis

The enhanced nucleophilicity of the 6-amino group allows for efficient incorporation into hinge-binding scaffolds, while the 5-methoxy group is ideally positioned to probe hydrophobic sub-pockets in the ATP-binding site, making it a superior choice over unsubstituted benzoxazolones [1].

Metabolically Stable GPCR Ligand Development

Serves as a rigidified bioisostere for catecholamines and serotonergic ligands, avoiding the rapid oxidative and metabolic degradation associated with free phenols or 5-hydroxy analogs [1].

High-Throughput Automated Synthesis

The compound's excellent bench stability and resistance to autoxidation make it an ideal amine building block for automated, ambient-atmosphere parallel synthesis platforms, eliminating the need for the inert-gas handling required by acyclic aminophenols [1].

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.05349212 g/mol

Monoisotopic Mass

180.05349212 g/mol

Heavy Atom Count

13

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